Clomiphene

Description

Properties

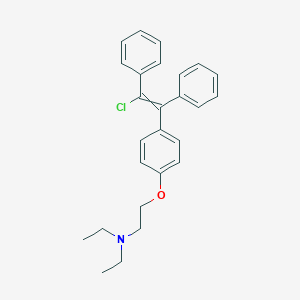

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIRPKYJQBWNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-41-9 (citrate (1:1)) | |

| Record name | Clomifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022843 | |

| Record name | Clomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clomifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/, 4.14e-04 g/L | |

| Record name | Clomifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clomifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

911-45-5 | |

| Record name | Clomiphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clomiphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clomifene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116.5-118, MP: 116.5-118 °C /CITRATE/ | |

| Record name | Clomifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00882 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOMIPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Signaling Pathways of Clomiphene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a widely prescribed selective estrogen receptor modulator (SERM), is a racemic mixture of two geometric isomers: enthis compound and zuthis compound. These isomers exhibit distinct pharmacodynamic profiles, leading to differential effects on molecular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the signaling mechanisms of enthis compound and zuthis compound, with a focus on their interactions with estrogen receptors and the subsequent downstream effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to serve as a valuable resource for researchers in reproductive biology, endocrinology, and drug development.

Introduction

This compound citrate has been a cornerstone in the treatment of anovulatory infertility for decades. Its mechanism of action is primarily attributed to its interaction with estrogen receptors (ERs) in the hypothalamus, leading to an increase in the secretion of gonadotropins. However, the clinical effects of this compound citrate are a composite of the actions of its two constituent isomers, enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene), which possess markedly different properties. Enthis compound is predominantly an estrogen receptor antagonist, while zuthis compound exhibits both estrogenic and antiestrogenic activities.[1][2] Understanding the distinct molecular signaling pathways of each isomer is crucial for optimizing therapeutic strategies and developing next-generation SERMs with improved efficacy and safety profiles.

Estrogen Receptor Binding and Activity

The differential effects of enthis compound and zuthis compound originate from their distinct binding affinities and functional activities at the two main estrogen receptor subtypes: ERα and ERβ.

Quantitative Data: Estrogen Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinities of enthis compound and zuthis compound to estrogen receptors. It is important to note that precise Ki or IC50 values for the individual isomers with purified human ERα and ERβ are not consistently reported in the literature. The data below is derived from competitive binding assays, often presenting relative binding affinities (RBA) compared to estradiol.

| Compound | Receptor | Assay Type | Value | Reference |

| Enthis compound | Estrogen Receptor (unspecified) | Competitive Binding | RBA: 2% (Estradiol = 100%) | [3] |

| Zuthis compound | Estrogen Receptor (unspecified) | Competitive Binding | Higher affinity than enthis compound | [4] |

| This compound (mixture) | ERα | Competitive Binding | Affinity ~100 nM | [5] |

| (E)-4-hydroxyclomifene (metabolite) | ERα | Competitive Binding | RBA: 285% (Estradiol = 100%) | [5] |

| (Z)-4-hydroxyclomifene (metabolite) | ERα | Competitive Binding | RBA: 16% (Estradiol = 100%) | [5] |

Note: The variability in reported affinities can be attributed to different experimental conditions, such as the source of the receptor (e.g., calf uterus, rat pituitary) and the specific assay used.[6][7]

Genomic Signaling Pathways

The primary and most well-characterized signaling pathway for this compound isomers is the genomic pathway, which involves the modulation of gene expression through nuclear estrogen receptors.

Enthis compound: The Antagonistic Pathway in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Enthis compound's primary mechanism of action is as an estrogen receptor antagonist in the hypothalamus.[8][9] By blocking the negative feedback of endogenous estradiol on ERs in the arcuate nucleus of the hypothalamus, enthis compound leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[10] GnRH then stimulates the anterior pituitary gland to increase the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[8][9]

In males, the elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone.[8] The increased FSH acts on Sertoli cells, supporting spermatogenesis.[11]

Zuthis compound: A Mixed Agonist/Antagonist Profile

Zuthis compound exhibits a more complex signaling profile, acting as a partial estrogen agonist in some tissues and an antagonist in others.[1][7] In the context of the HPG axis, its estrogenic activity can lead to a suppression of gonadotropin release, counteracting the effects of enthis compound.[1][7] This agonistic activity is thought to contribute to some of the side effects associated with this compound citrate.[12] However, in certain experimental models, zuthis compound has also demonstrated antagonistic effects on FSH secretion.[1][7]

Potential Non-Genomic Signaling Pathways

While the genomic pathway is well-established, there is emerging evidence for non-genomic signaling of estrogens and SERMs, which are rapid, membrane-initiated events that do not directly involve gene transcription.

G-Protein Coupled Estrogen Receptor (GPER)

The G-protein coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[13][14] Activation of GPER can lead to the mobilization of intracellular calcium and the activation of various kinase cascades, including the MAPK/ERK and PI3K/Akt pathways.[15] While direct binding and activation of GPER by enthis compound and zuthis compound have not been extensively studied, the estrogenic effects of zuthis compound suggest a potential interaction with this pathway. Further research is needed to elucidate the role of GPER in the signaling of this compound isomers.

References

- 1. Estrogenic and antiestrogenic effects of enthis compound and zuthis compound on gonadotropin secretion by ovine pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The inhibition of the estrogen receptor's positive cooperative [3H]estradiol binding by the antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clomifene - Wikipedia [en.wikipedia.org]

- 6. Enthis compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. gamedaymenshealth.com [gamedaymenshealth.com]

- 9. maximustribe.com [maximustribe.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serum levels of enthis compound and zuthis compound in men with hypogonadism on long-term this compound citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Clomiphene Citrate on In Vitro Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a selective estrogen receptor modulator (SERM), is widely utilized in clinical settings to induce ovulation. Its mechanism of action, primarily attributed to its anti-estrogenic effects at the level of the hypothalamus and pituitary gland, leads to an increase in gonadotropin secretion. However, the direct effects of this compound citrate on steroidogenic cells in vitro are complex and multifaceted. This technical guide provides a comprehensive overview of the in vitro effects of this compound citrate on steroidogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development investigating the direct gonadal and adrenal actions of this compound.

Introduction

Steroidogenesis is a highly regulated process involving a series of enzymatic reactions that convert cholesterol into biologically active steroid hormones, including progestins, androgens, and estrogens. This process is fundamental for reproductive function and is primarily regulated by the hypothalamic-pituitary-gonadal (HPG) axis. This compound citrate's established role in modulating this axis is well-documented. By blocking estrogen receptors in the hypothalamus, this compound citrate disrupts the negative feedback loop, resulting in increased secretion of gonadotropin-releasing hormone (GnRH) and subsequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[1][2][3] These gonadotropins are the primary stimulators of steroidogenesis in the gonads.

While the systemic effects of this compound citrate are well-understood, its direct actions at the cellular level within steroidogenic tissues remain an area of active investigation. In vitro studies provide a crucial platform to dissect these direct effects, eliminating the confounding variables of the intact HPG axis. This guide will delve into the findings from in vitro studies on various steroidogenic cell types, including granulosa cells and Leydig cells, to elucidate the direct impact of this compound citrate on hormone production.

Quantitative Effects of this compound Citrate on Steroid Production In Vitro

In vitro studies have demonstrated that this compound citrate can have both stimulatory and inhibitory effects on steroidogenesis, depending on the cell type, the concentration of the drug, and the presence of other signaling molecules such as human chorionic gonadotropin (hCG). The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of this compound Citrate on Progesterone Production in Human Granulosa and Theca Cells

| Cell Type | This compound Citrate Treatment | Co-treatment | Progesterone Production | Reference |

| Granulosa Cells | in vivo pre-treatment | hCG (in vitro) | Increased compared to cells from spontaneously matured follicles | [4] |

| Theca Cells | in vivo pre-treatment | hCG (in vitro) | Increased compared to cells from spontaneously matured follicles | [4] |

| Granulosa-lutein Cells | Racemic, enthis compound, and zuthis compound | None | Dose-dependent reduction | [5] |

| Granulosa-lutein Cells | Racemic, enthis compound, and zuthis compound | hCG | Augmented steroidogenesis, but remained lower than controls | [5] |

| Granulosa Cells | Increasing concentrations | None | Dose-dependent inhibition of progesterone and 20α-OHP | [6] |

| Granulosa Cells | Inhibitory concentrations | hCG | Abolished the inhibitory effects of this compound citrate | [6] |

| Granulosa-luteal Cells | ≤ 10⁻⁷ M | None | Stimulatory | [7] |

| Granulosa-luteal Cells | > 10⁻⁶ M | None | Dose-dependent inhibition | [7] |

| Granulosa-luteal Cells | ≤ 10⁻⁷ M | hCG (1 IU/mL) | Synergistic stimulatory effect | [7] |

| Granulosa-luteal Cells | > 10⁻⁶ M | hCG (1 IU/mL) | Inhibition, but reversed by hCG | [7] |

Table 2: Effects of this compound Citrate on Estradiol and Testosterone Production In Vitro

| Cell Type | This compound Citrate Isomers | Co-treatment | Estradiol Production | Testosterone Production | Reference |

| Granulosa-lutein Cells | Racemic, enthis compound, and zuthis compound | None | Dose-dependently reduced | Not specified | [5] |

| Human Testicular Biopsy | 10⁻⁴ to 2 x 10⁻³ M | [7-³H, 21-¹⁴C] progesterone | Not specified | No measurable changes in C19 steroid formation | [8] |

Signaling Pathways and Mechanisms of Action

The in vitro effects of this compound citrate on steroidogenesis are mediated through a combination of direct actions on steroidogenic enzymes and modulation of gonadotropin signaling pathways.

Direct Effects on Steroidogenic Enzymes

Studies suggest that this compound citrate can directly inhibit steps in the steroidogenic pathway. Research on human granulosa cells indicated that the inhibitory actions of this compound citrate on progesterone production occur at a step preceding the formation of pregnenolone, as it was not associated with altered 3β-hydroxysteroid dehydrogenase activity or progesterone catabolism.[6] In human testicular tissue, high concentrations of this compound citrate caused a slight inhibition in the formation of 17α-hydroxyprogesterone.[8]

Modulation of Gonadotropin Signaling

This compound citrate can also influence the responsiveness of steroidogenic cells to gonadotropins. In cultured rat granulosa cells, this compound citrate was found to augment the follicle-stimulating hormone (FSH)-induced increase in luteinizing hormone (LH) receptor content in a dose-dependent manner.[9] This suggests a direct ovarian role for this compound in enhancing cellular sensitivity to gonadotropins, which could contribute to its efficacy in ovulation induction.[9] Furthermore, the inhibitory effects of high concentrations of this compound citrate on progesterone production in granulosa cells can be overcome by the addition of hCG, indicating an interplay between this compound's direct actions and the gonadotropin signaling cascade.[6][7]

Figure 1. Signaling pathways of this compound citrate in a steroidogenic cell.

Experimental Protocols for In Vitro Steroidogenesis Assays

The following provides a generalized methodology for assessing the effects of this compound citrate on steroidogenesis in vitro, based on common practices and the principles of the H295R steroidogenesis assay.[10][11][12][13]

Cell Culture

-

Cell Line: Human adrenocortical carcinoma cells (NCI-H295R) are a commonly used model as they express all the key enzymes required for steroidogenesis.[10][14] Primary cultures of human granulosa-lutein cells or Leydig cells can also be utilized.[5][6][8]

-

Culture Medium: A suitable culture medium, such as DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics, is required.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 24- or 96-well) at a density that allows for logarithmic growth during the experiment.

-

Acclimation: Cells are allowed to acclimate for 24 hours after seeding.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound citrate (and its isomers, if applicable). A solvent control (e.g., DMSO) and positive/negative controls should be included. For co-treatment studies, hCG or FSH is added to the medium along with this compound citrate.

-

Incubation: The cells are incubated with the treatment compounds for a specified period, typically 24 to 48 hours.

Sample Collection and Analysis

-

Medium Collection: After the incubation period, the culture medium is collected for hormone analysis.

-

Hormone Quantification: The concentrations of steroid hormones (e.g., progesterone, testosterone, estradiol) in the collected medium are measured using techniques such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed on the remaining cells to assess the cytotoxicity of the tested compounds.[10]

Figure 2. General experimental workflow for in vitro steroidogenesis assays.

Conclusion

In vitro studies reveal that this compound citrate exerts direct and complex effects on steroidogenesis that extend beyond its well-established role as a central anti-estrogen. The data indicate a dose-dependent dual action, with low concentrations potentially stimulating steroid production, particularly in the presence of gonadotropins, while high concentrations can be inhibitory. These direct gonadal effects may contribute to both the therapeutic efficacy and the potential side effects observed in clinical use. For researchers and drug development professionals, understanding these direct in vitro effects is crucial for designing more targeted therapies and for fully elucidating the complete pharmacological profile of this compound citrate and other SERMs. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future investigations into the direct cellular actions of this important therapeutic agent.

References

- 1. This compound Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Citrate in the Management of Infertility in Oligospermic Obese Men with Hypogonadism: Retrospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inclusion Complex of this compound Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of this compound citrate in vivo on subsequent steroid formation and gonadotropic responsiveness in vitro of isolated human follicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound citrate isomers on human granulosa-lutein cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct effects of this compound citrate on the steroidogenic capability of human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. Effect of this compound citrate on testicular steroid metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound citrate augments follicle-stimulating hormone-induced luteinizing hormone receptor content in cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Clomiphene in Modulating Gonadotropin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate, a non-steroidal triphenylethylene derivative, is a widely utilized selective estrogen receptor modulator (SERM) that plays a pivotal role in the induction of ovulation. Its mechanism of action is centered on its ability to modulate gonadotropin secretion by interfering with the negative feedback loop of estrogen on the hypothalamus. This technical guide provides an in-depth exploration of the core principles of this compound's action, detailing its effects on the hypothalamic-pituitary-gonadal (HPG) axis, its chemical properties, and the distinct roles of its isomers. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers and professionals in the field of reproductive endocrinology and drug development.

Introduction

This compound citrate functions primarily as an estrogen receptor antagonist in the hypothalamus, although it exhibits mixed agonist and antagonist properties in other tissues.[1][2] By binding to estrogen receptors in the hypothalamus, this compound effectively blocks the perception of circulating estrogen, tricking the brain into sensing a low-estrogen state.[3][4] This perceived estrogen deficiency leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[3][5] The elevated GnRH, in turn, stimulates the anterior pituitary to augment the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][4] This surge in gonadotropins is the primary driver of follicular development and subsequent ovulation.[1]

Chemical Structure and Isomers

This compound citrate is a racemic mixture of two geometric isomers: enthis compound ((E)-clomiphene) and zuthis compound ((Z)-clomiphene).[1] The typical ratio of these isomers in pharmaceutical preparations is approximately 62% enthis compound and 38% zuthis compound.[1] These isomers possess distinct pharmacological properties that contribute to the overall effect of this compound citrate.

-

Enthis compound: This isomer is considered the more potent anti-estrogen and is primarily responsible for the increase in gonadotropin levels.[5][6] It has a shorter half-life of about 10 hours.[6]

-

Zuthis compound: This isomer exhibits weaker estrogenic activity and has a significantly longer half-life of approximately 30-50 days, leading to its accumulation in the body over consecutive treatment cycles.[6][7] Its estrogenic properties may contribute to some of the side effects associated with this compound treatment.[6]

Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound's primary site of action is the hypothalamus, where it competitively inhibits the binding of endogenous estradiol to its receptors.[4][5] This blockade disrupts the negative feedback mechanism that estrogen normally exerts on GnRH secretion.[3]

The key steps in this compound's modulation of gonadotropin secretion are:

-

Estrogen Receptor Blockade: this compound binds to hypothalamic estrogen receptors, preventing estradiol from exerting its inhibitory effect.[4]

-

Increased GnRH Pulse Frequency: The hypothalamus, perceiving a lack of estrogenic feedback, increases the frequency of GnRH pulses.[1][8]

-

Enhanced Gonadotropin Secretion: The altered GnRH pulsatility stimulates the gonadotrope cells in the anterior pituitary to release more LH and FSH.[2][3]

-

Follicular Development and Ovulation: The elevated FSH levels stimulate the growth and maturation of ovarian follicles, while the subsequent LH surge triggers ovulation.[1][4]

Quantitative Data on Gonadotropin Modulation

The administration of this compound citrate leads to measurable changes in gonadotropin and steroid hormone levels. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound Citrate on Hormone Levels in Women

| Parameter | Baseline Level | Post-Clomiphene Level | Percentage Change | Study Population | Dosage and Duration | Citation |

| LH (mIU/mL) | 7.5 ± 0.9 | 10.7 ± 1.4 | +42.7% | Early follicular phase women | 150 mg/day for 3 days | [8] |

| FSH (mIU/mL) | 6.7 ± 0.9 | 10.1 ± 0.9 | +50.7% | Early follicular phase women | 150 mg/day for 3 days | [8] |

| LH Pulse Frequency (pulses/8h) | 3.3 ± 0.7 | 6.8 ± 0.8 | +106% | Early follicular phase women | 150 mg/day for 3 days | [8] |

| FSH Pulse Frequency (pulses/8h) | 3.8 ± 0.6 | 5.0 ± 1.4 | +31.6% | Early follicular phase women | 150 mg/day for 3 days | [8] |

| LH Pulse Amplitude | Not significantly altered | Not significantly altered | - | Early follicular phase women | 150 mg/day for 3 days | [8] |

| FSH Pulse Amplitude | Not significantly altered | Not significantly altered | - | Early follicular phase women | 150 mg/day for 3 days | [8] |

Table 2: Effects of this compound Citrate on Hormone Levels in Men

| Parameter | Baseline Level | Post-Clomiphene Level | Percentage Change | Study Population | Dosage and Duration | Citation |

| Testosterone (ng/dL) | 309 | 642 | +107.8% | Men with low testosterone | 25 mg/day for 3 months | [1] |

| LH | - | - | +177% (mean) | Healthy men (25-38 years) | 50 mg/day for 30 days | [9] |

| FSH | - | - | +170% (mean) | Healthy men (25-38 years) | 50 mg/day for 30 days | [9] |

| Testosterone | - | - | +146% (mean) | Healthy men (25-38 years) | 50 mg/day for 30 days | [9] |

| LH | - | - | +120% (mean) | Normal adult men | 100 mg/day for 7 days | [10] |

| FSH | - | - | +42% (mean) | Normal adult men | 100 mg/day for 7 days | [10] |

Detailed Experimental Protocols

Radioimmunoassay (RIA) for LH and FSH

This protocol outlines the general steps for quantifying LH and FSH in serum samples using a competitive binding radioimmunoassay.

Materials:

-

Specific primary antibody (e.g., rabbit anti-human LH)

-

Radiolabeled hormone (e.g., ¹²⁵I-labeled human LH)

-

Standard hormone preparations of known concentrations

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

Assay buffer

-

Serum samples

-

Gamma counter

Procedure:

-

Preparation of Reagents: Dilute antibodies, radiolabeled hormone, and standards to their working concentrations in assay buffer.

-

Assay Setup: In labeled tubes, pipette known amounts of standard or unknown serum samples.

-

Addition of Primary Antibody: Add a fixed amount of the specific primary antibody to all tubes (except for total count tubes).

-

Incubation: Vortex the tubes and incubate at 4°C for 16-24 hours to allow for competitive binding between the labeled and unlabeled hormone for the antibody.

-

Addition of Radiolabeled Hormone: Add a fixed amount of the radiolabeled hormone to all tubes.

-

Second Incubation: Vortex and incubate again at 4°C for 16-24 hours.

-

Precipitation: Add the secondary antibody to all tubes (except total count tubes) to precipitate the primary antibody-hormone complexes. Incubate for a shorter period (e.g., 90 minutes at room temperature).

-

Separation: Centrifuge the tubes at approximately 1700 x g for 20 minutes at 4°C to pellet the antibody-bound fraction.

-

Measurement: Carefully decant or aspirate the supernatant. Measure the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of this compound and its isomers for the estrogen receptor.

Materials:

-

Rat uterine cytosol preparation (source of estrogen receptors)

-

Radiolabeled estradiol ([³H]-E2)

-

Unlabeled estradiol (for standard curve)

-

Test compounds (this compound, enthis compound, zuthis compound)

-

Assay buffer (e.g., TEDG buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Assay Setup: In assay tubes, add a fixed amount of uterine cytosol and a single concentration of [³H]-E2.

-

Competitive Binding: Add increasing concentrations of unlabeled estradiol (for the standard curve) or the test compounds to the tubes.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for competitive binding to the estrogen receptors.

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Wash the HAP pellet multiple times with assay buffer to remove unbound [³H]-E2.

-

Measurement: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-E2 binding against the log concentration of the competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of [³H]-E2 binding). The relative binding affinity (RBA) can be calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

High-Performance Liquid Chromatography (HPLC) for this compound Isomer Analysis

This method is used to separate and quantify enthis compound and zuthis compound in biological samples or pharmaceutical formulations.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of methanol, acetonitrile, and water with modifiers like trifluoroacetic acid)

-

This compound citrate standard

-

Enthis compound and zuthis compound reference standards

-

Sample extracts

Procedure:

-

Sample Preparation: Extract this compound isomers from the sample matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Conditions: Set the HPLC system with the appropriate C18 column and mobile phase composition. The flow rate is typically around 1.0 mL/min.

-

Injection: Inject the prepared sample extract and standards into the HPLC system.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 295 nm for UV detection) or use MS for more sensitive and specific detection.

-

Quantification: Identify and quantify the peaks corresponding to enthis compound and zuthis compound by comparing their retention times and peak areas to those of the reference standards.

Conclusion

This compound citrate remains a cornerstone in the management of anovulatory infertility due to its well-characterized mechanism of action on the hypothalamic-pituitary-gonadal axis. By acting as an estrogen receptor antagonist at the level of the hypothalamus, it effectively stimulates the endogenous production of gonadotropins, leading to follicular development and ovulation. Understanding the distinct roles of its isomers, enthis compound and zuthis compound, is crucial for comprehending its complete pharmacological profile. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel therapies targeting the modulation of gonadotropin secretion. The quantitative data and pathway visualizations serve as a valuable resource for researchers and drug development professionals in this dynamic field.

References

- 1. impactfactor.org [impactfactor.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Stability Indicating RP-HPLC Method for this compound Citrate Estimation [wisdomlib.org]

- 4. medicallabnotes.com [medicallabnotes.com]

- 5. rjptonline.org [rjptonline.org]

- 6. CA3098552A1 - Processes for the preparation of zuthis compound and intermediates thereof - Google Patents [patents.google.com]

- 7. Scholars@Duke publication: Serum concentrations of enthis compound and zuthis compound across consecutive cycles of this compound citrate therapy in anovulatory infertile women. [scholars.duke.edu]

- 8. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies of gonadotropin-releasing hormone (GnRH) action using GnRH receptor-expressing pituitary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.biu.ac.il [cris.biu.ac.il]

The Isomeric Dichotomy: A Technical Guide to the Pharmacokinetics of Zuclomiphene and Enclomiphene

For Researchers, Scientists, and Drug Development Professionals

Clomiphene citrate, a widely prescribed medication for ovulatory dysfunction, is a racemic mixture of two geometric isomers: zuthis compound and enthis compound. While administered as a combination, these isomers possess distinct pharmacological and pharmacokinetic profiles that are critical for understanding the drug's overall efficacy and safety. This technical guide provides an in-depth comparison of the pharmacokinetics of zuthis compound and enthis compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Pharmacokinetic Parameters: A Tale of Two Isomers

The pharmacokinetic disparity between zuthis compound and enthis compound is profound, primarily driven by their differing rates of elimination. Enthis compound is rapidly cleared from the body, while zuthis compound exhibits a significantly longer half-life, leading to its accumulation with repeated dosing.

Single-Dose Pharmacokinetics in Anovulatory Women with Polycystic Ovary Syndrome (PCOS)

A study involving a single 50 mg oral dose of this compound citrate in women with PCOS provides key insights into the initial disposition of the two isomers.

| Parameter | Zuthis compound | Enthis compound | Reference |

| Cmax (Maximum Concentration) | 15 ± 41 ng/mL | 15 ± 18 ng/mL | [1][2][3] |

| Tmax (Time to Maximum Concentration) | 7 ± 87 h | 3 ± 68 h | [1][2][3] |

| AUC (Area Under the Curve) | 1289 ± 34 ng/mLh (AUC0-456h) | 65 ± 35 ng/mLh (AUC0-72h) | [1][2][3] |

Steady-State Pharmacokinetics and Isomer Accumulation

Long-term administration of this compound citrate leads to a dramatic shift in the relative concentrations of the two isomers in serum, with zuthis compound becoming the predominant form.

| Parameter | Observation | Reference |

| Zuthis compound Accumulation | Serum levels increase progressively over consecutive treatment cycles, plateauing after approximately three cycles. | [4] |

| Enthis compound Levels | Cycle day 3 enthis compound concentrations are uniformly undetectable in consecutive cycles. | [4] |

| Isomer Ratio (Long-Term Treatment) | After prolonged treatment in hypogonadal men, the serum concentration ratio of enthis compound to zuthis compound can be as high as 1:27. | [5] |

Experimental Protocols

The characterization of zuthis compound and enthis compound pharmacokinetics relies on robust experimental designs and sensitive analytical methodologies.

Human Pharmacokinetic Study Protocol

Study Design: A single-dose, open-label pharmacokinetic study.[1][2][3]

Participant Population: Anovulatory women diagnosed with Polycystic Ovary Syndrome (PCOS).[1][2][3]

Drug Administration: A single oral dose of 50 mg this compound citrate administered on the second day of the menstrual cycle.[1][2][3]

Blood Sampling: Plasma samples were collected at baseline and at various time points up to 21 days post-dose to capture the full pharmacokinetic profile of both isomers.[1][2][3]

Analytical Method: Quantification of zuthis compound and enthis compound in plasma was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2][3]

Bioanalytical Method: LC-MS/MS

Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

Chromatographic Separation: The isomers are separated using a C18 reverse-phase high-performance liquid chromatography (HPLC) column with a suitable mobile phase gradient.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection and quantification of each isomer and their metabolites.

Biological Pathways and Mechanisms of Action

Enthis compound and zuthis compound exert their effects primarily through modulation of the estrogen receptor (ER). However, their actions are distinct, with enthis compound acting as a potent ER antagonist and zuthis compound exhibiting partial agonist/antagonist properties.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation by Enthis compound

Enthis compound's primary mechanism of action in stimulating testosterone production is through its antagonist effect on estrogen receptors in the hypothalamus.

Differential Estrogen Receptor Signaling

The distinct pharmacological effects of zuthis compound and enthis compound can be attributed to their differential interactions with estrogen receptor subtypes, primarily ERα and ERβ.

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for a clinical pharmacokinetic study of this compound isomers involves several key stages, from volunteer recruitment to data analysis.

References

- 1. Single-dose pharmacokinetic study of this compound citrate isomers in anovular patients with polycystic ovary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics Characteristics of this compound Citrate in Patients with Polycystic Ovary Syndrome (PCOS) - Journal of Babol University of Medical Sciences - مجله علمی دانشگاه علوم پزشکی بابل [jbums.org]

- 4. Serum concentrations of enthis compound and zuthis compound across consecutive cycles of this compound citrate therapy in anovulatory infertile women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum levels of enthis compound and zuthis compound in men with hypogonadism on long-term this compound citrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Clomiphene Resistance at a Molecular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate (CC) is a first-line therapy for anovulatory infertility, particularly in patients with polycystic ovary syndrome (PCOS). However, a significant portion of these patients, estimated to be between 15% and 40%, exhibit resistance to CC, failing to ovulate even at maximum dosages. This resistance poses a significant clinical challenge and underscores the need for a deeper understanding of its molecular underpinnings to develop more effective therapeutic strategies. This technical guide provides a comprehensive overview of the molecular mechanisms implicated in this compound resistance, details key experimental protocols for its investigation, and presents quantitative data and signaling pathways in a clear, structured format.

Molecular Mechanisms of this compound Action and Resistance

This compound citrate, a selective estrogen receptor modulator (SERM), exerts its primary effect on the hypothalamic-pituitary-ovarian (HPO) axis. By acting as an estrogen receptor antagonist in the hypothalamus, this compound blocks the negative feedback of endogenous estrogen.[1][2] This disinhibition leads to an increase in the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[2] Consequently, the pituitary gland is stimulated to release more follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn drive ovarian follicular growth and ovulation.[1][2]

This compound resistance is a multifactorial phenomenon with contributions from genetic predispositions, metabolic dysfunctions, and altered cellular signaling pathways.

Genetic Factors: The Role of FSHR Polymorphisms

A key genetic factor associated with this compound resistance is a single nucleotide polymorphism (SNP) in the gene encoding the follicle-stimulating hormone receptor (FSHR). Specifically, the Ser680Asn (N680S) polymorphism has been extensively studied. Women with the Ser/Ser genotype at this position have been found to have a significantly higher incidence of this compound resistance compared to those with the Asn/Ser or Asn/Asn genotypes.[3][4][5][6] The Ser/Ser variant is associated with a less sensitive receptor, requiring higher levels of FSH to initiate a downstream signaling cascade.[3] In the context of PCOS, where the HPO axis feedback is already disturbed, this reduced sensitivity can render the this compound-induced increase in FSH insufficient to trigger follicular development.[3]

The Hypothalamic-Pituitary-Ovarian (HPO) Axis and Estrogen Receptor Signaling

The integrity of the HPO axis is paramount for this compound's efficacy. This compound's antagonistic action on estrogen receptors (ERs), primarily ERα, in the hypothalamus is the initiating event.[7][8] However, alterations in the expression or function of these receptors, or their downstream signaling components, can contribute to resistance. In some women with PCOS, there is evidence of altered estrogen signaling in the endometrium, which, while not directly causing anovulation, points to a broader dysregulation of estrogen action.[8]

Insulin Resistance and Hyperandrogenism

Insulin resistance and the resultant compensatory hyperinsulinemia are hallmark features of PCOS and are strongly implicated in this compound resistance.[9][10][11] Insulin can act synergistically with LH to enhance androgen production in ovarian theca cells.[12][13] This hyperandrogenism can disrupt normal follicular development and contribute to anovulation. The molecular mechanisms of insulin resistance in PCOS involve post-receptor defects in the insulin signaling pathway, where the metabolic actions of insulin are impaired, while its mitogenic and steroidogenic effects persist.[3]

Kisspeptin Signaling

Kisspeptin, encoded by the KISS1 gene, is a critical regulator of GnRH secretion and, consequently, the entire HPO axis.[1][14][15] Kisspeptin neurons in the hypothalamus integrate signals from various sources, including sex steroids, to control GnRH release.[5][14] Dysregulation of the kisspeptin signaling system has been proposed as a potential contributor to the ovulatory dysfunction seen in PCOS.[13] While the precise role of kisspeptin in this compound resistance is still under investigation, it represents a key area of interest due to its central role in HPO axis regulation.

Transforming Growth Factor-β (TGF-β) Superfamily

The TGF-β superfamily of growth factors plays a crucial role in regulating ovarian folliculogenesis.[2][4][6][16][17] These signaling molecules are involved in primordial follicle activation, granulosa cell proliferation, and oocyte-somatic cell communication.[16][17] Alterations in TGF-β signaling have been implicated in the pathophysiology of PCOS, potentially contributing to follicular arrest.[18] While direct links to this compound resistance are still being elucidated, the importance of this pathway in normal ovarian function suggests it may be a contributing factor.

Quantitative Data in this compound Resistance

The following tables summarize key quantitative findings from studies comparing this compound-resistant and this compound-sensitive women with PCOS.

Table 1: Hormonal and Metabolic Parameters in this compound-Resistant vs. This compound-Sensitive PCOS Patients

| Parameter | This compound-Resistant (Mean ± SD) | This compound-Sensitive (Mean ± SD) | P-value | Reference |

| LH (IU/L) | 19.25 | 11.06 (50mg CC) - 14.84 (100mg CC) | <0.0001 | [19] |

| Testosterone (ng/dL) | 1.225 | 0.607 (50mg CC) - 0.675 (100mg CC) | Not Significant | [19] |

| Fasting Insulin (μU/mL) | Higher | Lower | Significant | [20] |

| HOMA-IR | Higher | Lower | Significant | [20] |

| AMH (ng/mL) | 10.58 ± 5.00 | Significantly Lower | 0.001 | [20] |

| Mean Ovarian Volume (mL) | 13.65 ± 3.26 | 11.21 ± 2.23 | 0.000 | [20] |

| Antral Follicle Count (AFC) | 13.19 ± 3.07 | 10.21 ± 2.47 | 0.001 | [20] |

Table 2: Genetic Association of FSHR Ser680Asn Polymorphism with this compound Resistance in PCOS

| Genotype | This compound Resistance Rate | Odds Ratio for Ovulation (vs. Ser/Ser) | 95% Confidence Interval | Reference |

| Ser/Ser | 28% | - | - | [4][5] |

| Asn/Ser | 14% | 0.44 | 0.21–0.97 | [4][5] |

| Asn/Asn | 15% | 0.44 | 0.21–0.97 | [4][5] |

Table 3: Efficacy of Alternative Treatments in this compound-Resistant PCOS

| Treatment | Outcome | Result | Reference |

| Letrozole | Ovulation Rate | 79.3% | [21] |

| Pregnancy Rate | 23.4% | [21] | |

| Live Birth Rate | Higher than this compound | [11][22] | |

| Metformin + this compound | Ovulation Rate | OR: 4.39 (vs. This compound alone) | [9] |

| Pregnancy Rate | OR: 2.67 (vs. This compound alone) | [9] | |

| Gonadotropins | Ovulation Rate | Higher than Metformin + this compound | [23] |

| Pregnancy Rate | Higher than Metformin + this compound | [23] |

Experimental Protocols

Investigating this compound resistance at a molecular level requires a range of experimental techniques. Below are detailed protocols for key experiments.

FSHR Ser680Asn Genotyping

This protocol describes the genotyping of the FSHR Ser680Asn polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

1. DNA Extraction:

-

Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

Quantify the extracted DNA using a spectrophotometer and assess its purity.

2. PCR Amplification:

-

Prepare a PCR master mix containing:

-

10x PCR Buffer

-

dNTPs

-

Forward Primer (e.g., 5'-TTT GGG GCT ACT GAG TCA ATC-3')

-

Reverse Primer (e.g., 5'-AAG GCA GAG TGG GGC ACA A-3')

-

Taq DNA Polymerase

-

Nuclease-free water

-

-

Add genomic DNA (50-100 ng) to the master mix.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 10 minutes

-

3. Restriction Enzyme Digestion:

-

Digest the PCR product with the restriction enzyme BseGI (or a similar enzyme that recognizes the polymorphic site).

-

Set up the digestion reaction with the PCR product, restriction enzyme, and the appropriate buffer.

-

Incubate at the optimal temperature for the enzyme (e.g., 55°C) for at least 4 hours or overnight.

4. Gel Electrophoresis:

-

Prepare a 3% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Load the digested PCR products into the wells of the gel.

-

Run the gel at a constant voltage until the fragments are adequately separated.

-

Visualize the DNA fragments under UV light.

-

Interpretation:

-

Asn/Asn (A allele): One uncut band.

-

Ser/Ser (G allele): Two smaller cut bands.

-

Asn/Ser (A/G): Three bands (one uncut and two cut).

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the measurement of mRNA levels of target genes (e.g., FSHR, AMH, CYP19A1 - Aromatase) in granulosa cells.

1. Granulosa Cell Isolation and Culture:

-

Isolate granulosa cells from follicular fluid obtained from patients undergoing IVF procedures.

-

Purify the granulosa cells using density gradient centrifugation.

-

Culture the cells in appropriate media supplemented with serum and antibiotics.

2. RNA Extraction and cDNA Synthesis:

-

Lyse the cultured granulosa cells and extract total RNA using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. RT-qPCR:

-

Prepare a reaction mix containing:

-

cDNA template

-

Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or a probe-based qPCR master mix

-

Nuclease-free water

-

-

Perform RT-qPCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

Hormone Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the measurement of serum levels of LH, FSH, and estradiol.

1. Sample Preparation:

-

Collect peripheral blood samples from patients.

-

Separate the serum by centrifugation and store at -20°C or -80°C until analysis.

2. ELISA Procedure (General Steps):

-

Use commercially available ELISA kits for human LH, FSH, and estradiol.[24][25][26][27]

-

Bring all reagents and samples to room temperature before use.

-

Add standards, controls, and patient serum samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated secondary antibody to each well.

-

Incubate the plate for the time and temperature specified in the kit instructions (e.g., 45 minutes at room temperature).

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the hormones in the patient samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for understanding this compound resistance. The following diagrams were generated using the DOT language for Graphviz.

Signaling Pathways

Caption: Molecular pathways of this compound action and resistance.

Experimental Workflow

Caption: Experimental workflow for investigating this compound resistance.

Conclusion and Future Directions

This compound resistance is a complex clinical problem with a multifactorial molecular basis. Genetic factors, particularly polymorphisms in the FSHR gene, along with metabolic disturbances such as insulin resistance and hyperandrogenism, play a significant role. Dysregulation of key signaling pathways, including the HPO axis, kisspeptin, and TGF-β signaling, further contributes to the resistant phenotype.

Future research should focus on a more integrated understanding of how these different molecular players interact to cause this compound resistance. The use of high-throughput technologies, such as transcriptomics and proteomics, on patient-derived samples will be invaluable in identifying novel biomarkers and therapeutic targets. Furthermore, the development of more sophisticated in vitro and in vivo models will allow for a more detailed mechanistic dissection of the pathways involved. Ultimately, a deeper molecular understanding of this compound resistance will pave the way for the development of personalized medicine approaches to ovulation induction, improving fertility outcomes for women with PCOS.

References

- 1. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-beta superfamily members and ovarian follicle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of insulin resistance in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Control of ovarian follicle development by TGFβ family signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Membrane-initiated Estrogen Signaling in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of metformin in polycystic ovary syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone resistance in PCOS endometrium: a microarray analysis in this compound citrate-treated and artificial menstrual cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. obgproject.com [obgproject.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. COMMENTARY: Polycystic Ovary Syndrome: A Syndrome of Ovarian Hypersensitivity to Insulin? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 15. The kisspeptin-GnRH pathway in human reproductive health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Control of ovarian follicle development by TGFβ family signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roles for Transforming Growth Factor Beta Superfamily Proteins in Early Folliculogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estrogen Signaling in Hypothalamic Circuits Controling Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijrcog.org [ijrcog.org]

- 20. Comparison of Clinical, Metabolic, Hormonal, and Ultrasound Parameters among the this compound Citrate-Resistant and this compound Citrate-Sensitive Polycystic Ovary Syndrome Women - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound citrate or letrozole as first-line ovulation induction drug in infertile PCOS women: A prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficacy of Letrozole vs this compound Citrate for induction of ovulation in women with polycystic ovarian syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Combined metformin-clomiphene in this compound-resistant polycystic ovary syndrome: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. novamedline.com [novamedline.com]

- 25. resources.novusbio.com [resources.novusbio.com]

- 26. ibl-international.com [ibl-international.com]

- 27. atlas-medical.com [atlas-medical.com]

Clomiphene's Interaction with Estrogen Receptors Alpha and Beta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene, a selective estrogen receptor modulator (SERM), is a non-steroidal triphenylethylene derivative widely utilized in the treatment of anovulatory infertility. Its pharmacological activity is mediated through a complex and tissue-specific interaction with the two principal estrogen receptors, ERα and ERβ. This technical guide provides a comprehensive overview of the molecular interactions between this compound and these receptors, detailing its binding affinities, differential agonist and antagonist activities, and the consequent downstream signaling pathways. The distinct roles of its isomers, enthis compound and zuthis compound, are also elucidated. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize these interactions and employs Graphviz visualizations to illustrate the complex signaling networks and experimental workflows.

Introduction

This compound citrate is a well-established pharmaceutical agent for ovulation induction.[1] Its efficacy stems from its ability to modulate the estrogenic negative feedback on the hypothalamus, leading to an increase in the secretion of gonadotropins.[2] This action is a direct consequence of its interaction with estrogen receptors alpha (ERα) and beta (ERβ), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. This compound exhibits a dualistic nature, acting as both an estrogen agonist and antagonist depending on the target tissue and the specific estrogen receptor isoform present.[3][4] This tissue-selective activity is the hallmark of SERMs and is central to this compound's therapeutic window.

This compound is a racemic mixture of two geometric isomers: enthis compound and zuthis compound. These isomers possess distinct pharmacological profiles, with enthis compound being the more potent anti-estrogenic component and zuthis compound exhibiting weaker estrogenic activity.[5] The differential interaction of these isomers with ERα and ERβ contributes to the overall pharmacological effect of this compound.

This guide will delve into the quantitative aspects of these interactions, the detailed molecular mechanisms of action, and the experimental methodologies employed to study them.

Quantitative Data: Binding Affinities and Receptor Activity

The interaction of this compound and its isomers with ERα and ERβ is characterized by their binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the ligand's potency for each receptor subtype.

| Compound | Receptor | Binding Affinity (IC50/Ki) | Activity | Reference |

| This compound | ERα | 16 μM (IC50) | Agonist/Antagonist | [6] |

| ERβ | - | Antagonist | [3][4] | |

| Enthis compound | ERα | 4.56 nM (IC50) | Antagonist | [7] |

| Zuthis compound | ERα | - | Weak Agonist | [5] |

The functional activity of this compound is dose-dependent and influenced by the cellular context. At lower concentrations (10⁻¹⁰ M and 10⁻¹² M), this compound citrate has been shown to elicit estrogenic activity via ERα.[3][4] However, at higher concentrations (10⁻⁶ M and 10⁻⁸ M), it does not exhibit estrogenic activity through ERα.[3][4] In contrast, this compound consistently acts as an estrogen antagonist via ERβ across a wide range of concentrations (10⁻⁶ M to 10⁻¹² M).[3][4]

Molecular Mechanism of Action

This compound's SERM activity is a result of its ability to induce distinct conformational changes in ERα and ERβ upon binding.[8] These conformational changes dictate the recruitment of a specific repertoire of co-activator and co-repressor proteins, which in turn modulate the transcription of target genes.

Interaction with Estrogen Receptor Alpha (ERα)

On binding to ERα, this compound can act as a partial agonist or an antagonist. This duality is dependent on the cellular context and the presence of co-regulatory proteins. In tissues where co-activators like Steroid Receptor Coactivator-1 (SRC-1) are abundant, the this compound-ERα complex can recruit these proteins, leading to the initiation of gene transcription, thus exhibiting agonistic effects.[9][10] Conversely, in the presence of co-repressors such as Nuclear Receptor Corepressor (NCoR), the complex may preferentially recruit these, leading to transcriptional repression and antagonistic effects. One of the downstream pathways affected by this compound's interaction with ERα involves the ubiquitin-proteasome pathway, leading to the downregulation of ERα protein levels.[11]

Interaction with Estrogen Receptor Beta (ERβ)

This compound consistently behaves as an antagonist for ERβ.[3][4] The binding of this compound to ERβ induces a conformational change that favors the recruitment of co-repressors, leading to the inhibition of gene transcription.[12] This antagonistic effect on ERβ is believed to contribute to some of the therapeutic and adverse effects of this compound.

Signaling Pathways

The interaction of this compound with ERα and ERβ initiates a cascade of signaling events that ultimately alter gene expression.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism of action for ovulation induction involves the antagonism of ERα in the hypothalamus.[2] By blocking the negative feedback of endogenous estrogen, this compound leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary gland to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive follicular development and ovulation.

Intracellular Signaling Pathways

Beyond the HPG axis, this compound influences intracellular signaling pathways in various tissues. In breast cancer cells, for instance, this compound has been shown to induce phosphorylation of Erk1/2, which is a key component of the MAPK signaling pathway.[13] This activation can lead to either cell proliferation or apoptosis depending on the cellular context. In human fallopian tube secretory epithelial cells, proteomic analysis revealed that this compound treatment alters proteins associated with estrogen signaling, cell cycle, and DNA damage pathways.[1][3]

Experimental Protocols

The characterization of this compound's interaction with estrogen receptors relies on a variety of in vitro and cell-based assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the receptor.

Protocol Outline:

-

Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cytosol extracts from tissues rich in these receptors (e.g., rat uterus).

-

Incubation: Incubate a fixed concentration of the ER preparation and [³H]-estradiol with varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the this compound concentration. The IC50 value is determined from this curve, which represents the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of ERα or ERβ.

Protocol Outline:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293, HeLa, or breast cancer cell lines like MCF-7) that does not endogenously express ERs. Co-transfect the cells with an expression vector for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: Treat the transfected cells with varying concentrations of this compound, alone or in the presence of a known estrogen agonist like 17β-estradiol.

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme.

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized reporter activity against the logarithm of the this compound concentration to determine its agonistic or antagonistic potency (EC50 or IC50).

Conclusion

This compound's interaction with estrogen receptors alpha and beta is a multifaceted process characterized by differential binding affinities, isoform-specific agonist/antagonist activity, and the induction of unique downstream signaling cascades. The distinct pharmacological profiles of its isomers, enthis compound and zuthis compound, further contribute to its complex mechanism of action. A thorough understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel SERMs with improved efficacy and safety profiles for a range of therapeutic applications, from infertility treatment to cancer therapy. The provided visualizations offer a clear framework for comprehending the intricate relationships between this compound, estrogen receptors, and cellular responses.

References

- 1. Mass Spectrometric Analysis of this compound Citrate-induced Changes in the Secretome Profile of PAX8-positive Human Fallopian Tube Secretory Epithelial Cells and Identification of Biomarkers Relevant to Reproduction and Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Analysis of this compound Citrate-induced Changes in the Secretome Profile of PAX8-positive Human Fallopian Tube Secretory Epithelial Cells and Identification of Biomarkers Relevant to Reproduction and Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enthis compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. pnas.org [pnas.org]

- 9. This compound citrate affects the receptivity of the uterine endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of coactivator recruitment by cooperative ligand binding to human Estrogen receptor alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound citrate down-regulates estrogen receptor-α through the ubiquitin-proteasome pathway in a human endometrial cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural insights into corepressor recognition by antagonist-bound estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of estradiol and this compound citrate on Erk activation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Clomiphene Citrate on the Follicular Fluid Metabolome in Polycystic Ovary Syndrome (PCOS) Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction